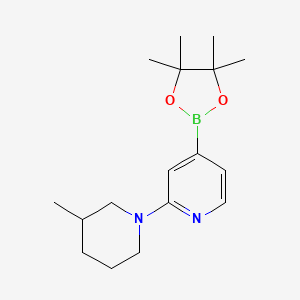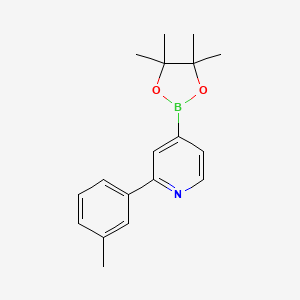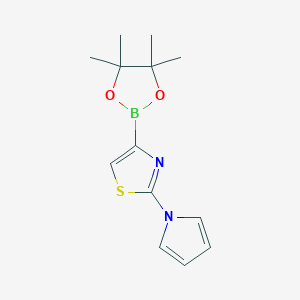
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester (2FPPBAPE) is a versatile reagent used in a wide range of scientific research applications. It can be used as a catalyst, a ligand, and a reagent for the synthesis of various compounds. It is also a useful tool for studying the structure and reactivity of molecules.
Mecanismo De Acción
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester acts as a catalyst in the synthesis of various compounds. It facilitates the formation of covalent bonds between the reactants, resulting in the formation of the desired product. The mechanism of action of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester involves the formation of a boron-nitrogen bond between the boronic acid and the pyridine moiety. This bond is then reduced to form a boron-carbon bond, which is then used to form the desired product.
Biochemical and Physiological Effects
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester is a non-toxic reagent and has no known adverse effects on the human body. It is not known to interact with any other molecules in the body, and therefore does not have any biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the synthesis of various compounds. It is also relatively inexpensive and easy to use. However, it is important to note that 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester is sensitive to air and moisture, and must be stored in a dry environment.
Direcciones Futuras
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has a wide range of potential applications in scientific research. It can be used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, it can be used as a ligand for the synthesis of metal complexes. It can also be used as a reagent for the synthesis of polymers and organometallic compounds. Furthermore, it can be used in the development of new catalysts and reagents for the synthesis of various compounds. Finally, it can be used in the study of the structure and reactivity of molecules.
Métodos De Síntesis
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester can be synthesized via a variety of methods. One such method is the reaction of 2-fluorophenylpyridine-4-boronic acid with pinacol ester. This reaction results in the formation of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester and pinacol in a 1:1 ratio. The reaction is carried out in anhydrous conditions and can be performed using various solvents such as THF, DMSO, or DMF. The reaction is typically carried out at room temperature, but can also be performed at higher temperatures.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has a wide range of scientific research applications. It can be used as a catalyst for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It can also be used as a ligand for the synthesis of metal complexes. In addition, it can be used as a reagent for the synthesis of various compounds, such as heterocycles, polymers, and organometallic compounds.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)12-9-10-20-15(11-12)13-7-5-6-8-14(13)19/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKPLKYBFUKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














